molecular formula C16H13FO B3394411 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 127727-79-1

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene

Cat. No. B3394411
CAS RN: 127727-79-1
M. Wt: 240.27 g/mol
InChI Key: SPWWAWOPYSOPDE-UHFFFAOYSA-N
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Description

“1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene” is a fluorobenzene derivative . It has a molecular formula of C16H13FO and a molecular weight of 240.27 .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene” can be represented by the InChI string: InChI=1/C16H13FO/c1-2-18-16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,2H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene” include a molecular weight of 240.27 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Liquid-Crystalline Polymer Behavior

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene has been studied for its correlation with liquid-crystalline polymers. In research conducted by Pugh et al. (1997), this compound was found to mimic the thermotropic behavior of certain poly(norbornenes) better than its related compounds. This suggests its potential application in the development of materials with specific thermal and optical properties (Pugh, Shao, Ge, & Cheng, 1997).

Photophysical Properties in Solid-State Dynamics

The compound's photophysical characterization in the solid state has been explored, as evidenced by research on molecular dirotors with 1,4-bis((4-ethynylphenyl)ethynyl)benzene chromophores. This research by Hughs et al. (2013) indicates that the compound's fluorescence excitation and emission spectra are influenced by the extent of conjugation between phenylene rings, which can be modified in solid-state environments (Hughs, Jiménez, Khan, & Garcia‐Garibay, 2013).

Organometallic Sensing Applications

A notable application is in the development of sensors for picric acid, a common explosive constituent. Samanta and Mukherjee (2013) synthesized an organometallic compound incorporating Pt-ethynyl functionality, which exhibits fluorescence quenching in response to picric acid. This property makes it a promising selective sensor for explosives detection (Samanta & Mukherjee, 2013).

Potential in Antimicrobial Agents

Research has also explored the synthesis of compounds related to 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene for potential antimicrobial applications. Kottapalle and Shinde (2021) demonstrated that certain synthesized compounds show good antibacterial and antifungal activity, indicating potential for medical and pharmaceutical applications (Kottapalle & Shinde, 2021).

Delocalization of Electron Density

The compound has been studied for its role in the photochemical delocalization of electron density. Research by Polyansky et al. (2005) investigated the rapid formation of radicals upon excitation, showing significant delocalization of free electron density over the pi-system of the chromophore. This research points to applications in photochemistry and materials science (Polyansky, Danilov, Voskresensky, Rodgers, & Neckers, 2005).

Fluorescent Photopatterning and Optical Limiting

The compound's utility in fluorescent photopatterning and optical limiting is another area of interest. Hu et al. (2012) synthesized a polymer incorporating a 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene structure, demonstrating its potential in generating photopatterns andlimiting harsh laser pulses. This highlights its applicability in developing advanced materials for optical technologies (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).

Host–Guest Interactions and Molecular Assembly

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene has been implicated in the formation of complex host–guest interactions. Research by Schmittel et al. (2001) found that certain derivatives of this compound can form unexpected host–guest complexes in crystalline states, which could be significant for designing molecularly engineered materials (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

Mesomorphic Behavior and High Birefringence

The study of mesomorphic behavior and high birefringence in materials containing 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene has been conducted. Du et al. (2020) demonstrated that compounds containing ethynyl and 1-methyl-1H-benzimidazole moieties exhibit enantiotropic nematic mesophases and high birefringence, suitable for liquid crystal applications (Du, Zhang, Chen, Dang, Gao, Du, Chen, & An, 2020).

Catalysis in Organic Synthesis

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene-related compounds have been used as catalysts in organic synthesis. For instance, Houghton, Voyle, and Price (1984) explored the cyclization of certain propanols to chromans using a catalyst derived from a similar compound, highlighting its potential in synthetic organic chemistry (Houghton, Voyle, & Price, 1984).

Safety And Hazards

While specific safety and hazard information for “1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-2-18-16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWAWOPYSOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563541
Record name 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene

CAS RN

127727-79-1
Record name 1-Ethoxy-4-[2-(4-fluorophenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127727-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethoxy-4-[2-(4-fluorophenyl)ethynyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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